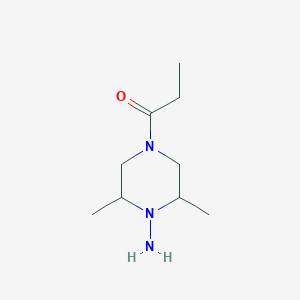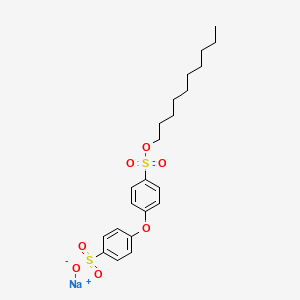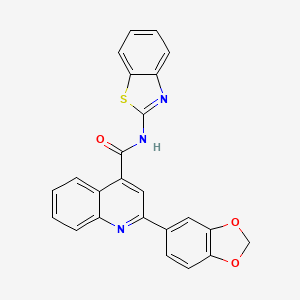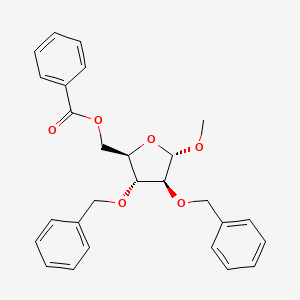
Sulfide, octyl propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, octyl propyl: is an organic compound with the molecular formula C11H24S . It belongs to the class of organosulfur compounds known as sulfides or thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Thiols: One common method for preparing sulfides involves the alkylation of thiols.
Reaction of Sodium Sulfide with Alkyl Halides: Another method involves the reaction of sodium sulfide with octyl and propyl halides.
Industrial Production Methods: Industrial production of sulfides often involves large-scale alkylation reactions using thiols and alkyl halides. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Sulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Sulfides can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated products.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antioxidants: Sulfides are studied for their antioxidant properties, which can help in reducing oxidative stress in biological systems.
Drug Development: They are explored as potential drug candidates due to their ability to interact with biological molecules.
Industry:
Mechanism of Action
The mechanism of action of sulfide, octyl propyl, involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress . In chemical reactions, the sulfur atom in the sulfide can participate in nucleophilic attacks, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Dimethyl Sulfide: A simple sulfide with two methyl groups.
Diethyl Sulfide: Contains two ethyl groups.
Methyl Phenyl Sulfide: Contains a methyl and a phenyl group.
Comparison:
Properties
CAS No. |
3698-93-9 |
|---|---|
Molecular Formula |
C11H24S |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
1-propylsulfanyloctane |
InChI |
InChI=1S/C11H24S/c1-3-5-6-7-8-9-11-12-10-4-2/h3-11H2,1-2H3 |
InChI Key |
GPJXDRJGQAKGLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)

![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)
![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
